1-(4-Ethenylphenyl)-4-fluorobenzene
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Overview
Description
1-(4-Ethenylphenyl)-4-fluorobenzene is an organic compound that features a fluorine atom attached to a benzene ring, which is further substituted with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-4-fluorobenzene typically involves the Heck coupling reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. The general reaction conditions include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylphenyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides or aldehydes, while reduction can produce ethyl derivatives.
Scientific Research Applications
1-(4-Ethenylphenyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)-4-fluorobenzene involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethenylphenyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Ethenylphenyl)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-(4-Ethenylphenyl)-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-(4-Ethenylphenyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C14H11F |
---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-ethenyl-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C14H11F/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10H,1H2 |
InChI Key |
DVAAHQZZAYLRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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